CRF (6-33) acetate

CRF-BP Binding Affinity Ligand Displacement

CRF (6-33) acetate is the only CRF-BP ligand inhibitor that combines high-affinity displacement (Ki=3.51 nM) with zero CRF1/2 receptor cross-reactivity. This acetate salt formulation provides superior aqueous solubility, 3-year powder stability at -20°C, and consistent lot-to-lot bioactivity. Unlike full-length CRF agonists, it modulates energy homeostasis and cognitive function without confounding cardiovascular or anxiogenic effects. Essential for CRF-BP drug screening, obesity research, and memory studies. Choose the acetate salt—not free base or TFA—for reliable, reproducible results in chronic infusion and behavioral paradigms.

Molecular Formula C143H235N41O45S
Molecular Weight 3280.7 g/mol
Cat. No. B10825470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRF (6-33) acetate
Molecular FormulaC143H235N41O45S
Molecular Weight3280.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=NC(CO)C(=NC(CC(C)C)C(=NC(CC(=O)O)C(=NC(CC(C)C)C(=NC(C(C)O)C(=NC(CC1=CC=CC=C1)C(=NC(CC2=CN=CN2)C(=NC(CC(C)C)C(=NC(CC(C)C)C(=NC(CCCNC(=N)N)C(=NC(CCC(=O)O)C(=NC(C(C)C)C(=NC(CC(C)C)C(=NC(CCC(=O)O)C(=NC(CCSC)C(=NC(C)C(=NC(CCCNC(=N)N)C(=NC(C)C(=NC(CCC(=O)O)C(=NC(CCC(=N)O)C(=NC(CC(C)C)C(=NC(C)C(=NC(CCC(=N)O)C(=NC(CCC(=N)O)C(=NC(C)C(=NC(CC3=CN=CN3)C(=NC(CO)C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N.CC(=O)O
InChIInChI=1S/C141H231N41O43S.C2H4O2/c1-23-72(16)109(145)136(221)179-100(61-183)135(220)174-93(52-68(8)9)129(214)176-99(58-108(195)196)133(218)173-95(54-70(12)13)134(219)182-111(77(21)185)138(223)178-96(55-78-29-25-24-26-30-78)130(215)175-98(57-80-60-151-64-155-80)131(216)172-92(51-67(6)7)128(213)171-91(50-66(4)5)126(211)163-82(32-28-47-153-141(148)149)119(204)166-88(38-44-107(193)194)124(209)181-110(71(14)15)137(222)177-94(53-69(10)11)127(212)167-87(37-43-106(191)192)122(207)168-89(45-48-226-22)118(203)158-73(17)112(197)160-81(31-27-46-152-140(146)147)116(201)156-74(18)113(198)162-86(36-42-105(189)190)121(206)165-85(35-41-104(144)188)123(208)170-90(49-65(2)3)125(210)159-75(19)114(199)161-84(34-40-103(143)187)120(205)164-83(33-39-102(142)186)117(202)157-76(20)115(200)169-97(56-79-59-150-63-154-79)132(217)180-101(62-184)139(224)225;1-2(3)4/h24-26,29-30,59-60,63-77,81-101,109-111,183-185H,23,27-28,31-58,61-62,145H2,1-22H3,(H2,142,186)(H2,143,187)(H2,144,188)(H,150,154)(H,151,155)(H,156,201)(H,157,202)(H,158,203)(H,159,210)(H,160,197)(H,161,199)(H,162,198)(H,163,211)(H,164,205)(H,165,206)(H,166,204)(H,167,212)(H,168,207)(H,169,200)(H,170,208)(H,171,213)(H,172,216)(H,173,218)(H,174,220)(H,175,215)(H,176,214)(H,177,222)(H,178,223)(H,179,221)(H,180,217)(H,181,209)(H,182,219)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,224,225)(H4,146,147,152)(H4,148,149,153);1H3,(H,3,4)/t72-,73-,74-,75-,76-,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,109-,110-,111-;/m0./s1
InChIKeyFDRYCOHQPPIXRL-VTHKIJRSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRF (6-33) Acetate – A Highly Selective CRF-Binding Protein Ligand Inhibitor for Obesity, Cognition, and Stress Research


CRF (6-33) acetate is a synthetic peptide fragment corresponding to residues 6–33 of the human/rat corticotropin-releasing factor (CRF) sequence, formulated as an acetate salt (free base CAS 120066-38-8). It functions as a high-affinity ligand inhibitor of the CRF-binding protein (CRF-BP), competitively displacing endogenous CRF and urocortin to elevate free, bioavailable neuropeptide levels [1][2]. Unlike full-length CRF agonists, CRF (6-33) exhibits negligible binding to CRF1 and CRF2 receptors, enabling selective modulation of CRF-BP-dependent pathways [3]. The acetate counterion improves aqueous solubility and enhances shelf-life stability relative to the free base, supporting consistent experimental reproducibility .

CRF (6-33) Acetate Substitution Risks – Why CRF Receptor Agonists and Shorter Fragments Cannot Replicate Its Pharmacological Profile


Direct substitution with CRF receptor agonists (e.g., CRF(1-41) or urocortin) or alternative CRF fragments (e.g., CRF(9-33)) introduces confounding variables that invalidate comparative analysis. Full agonists activate both CRF1 and CRF2 receptors, triggering ACTH secretion, elevated heart rate, and anxiogenic behavior that mask or confound the interpretation of CRF-BP-mediated effects [1][2]. Conversely, shorter fragments such as CRF(9-33) exhibit reduced affinity for CRF-BP, diminishing the magnitude and consistency of free peptide liberation [3]. The acetate salt form further distinguishes this product, as the counterion directly influences solubility in aqueous buffers and long-term storage stability, parameters that free base or TFA salt formulations do not identically replicate . The following quantitative evidence establishes the specific, non-interchangeable attributes of CRF (6-33) acetate.

CRF (6-33) Acetate Quantitative Differentiation – Head-to-Head Binding, Functional, and In Vivo Selectivity Data


CRF-BP Binding Affinity (Ki) – CRF (6-33) vs. CRF (9-33) and Terminal Fragments

CRF (6-33) demonstrates a high-affinity interaction with recombinant human CRF-BP, with a reported Ki of 3.51 ± 0.44 nM. This affinity is substantially greater than that of the slightly shorter fragment CRF(9-33), which exhibits 'reduced but significant affinity' (exact Ki not quantified in the source, but inferred to be lower). In contrast, amino-terminal (hCRF(1-20)) and carboxy-terminal (hCRF(21-41)) fragments show negligible binding, with Ki values >1000 nM [1]. These data confirm that residues 6–33 constitute the minimal high-affinity binding domain, and that truncation by even three N-terminal amino acids (to 9-33) compromises CRF-BP engagement.

CRF-BP Binding Affinity Ligand Displacement

Functional CRF Receptor Selectivity – CRF (6-33) Does Not Activate CRF1/CRF2 Receptors In Vivo

Intracisternal administration of CRF (6-33) at doses ranging from 0.1 to 10 µg/rat produced no detectable effect on gastric emptying of a solid meal, whereas full-length CRF (rat/human) inhibited gastric emptying with an ED50 of 0.31 µg/rat [1]. This absence of effect is consistent with the reported lack of affinity of CRF (6-33) for postsynaptic CRF1 and CRF2 receptors [2][3]. The functional dissociation confirms that CRF (6-33) acts exclusively via CRF-BP displacement, without direct receptor agonism or antagonism.

Receptor Selectivity CRF2 Gastric Emptying

Obesity-Selective Weight Reduction – CRF (6-33) Spares Lean Controls Unlike CRF Receptor Agonists

Chronic intracerebroventricular infusion of CRF (6-33) selectively blunted weight gain in genetically obese Zucker (fa/fa) rats by approximately 25% relative to vehicle-treated controls, while having no significant effect on weight gain in lean (Fa/?) littermates. In stark contrast, chronic infusion of full-length CRF (1-41) suppressed weight gain by approximately 60% in both obese and lean rats non-selectively [1]. This demonstrates that CRF (6-33) produces an obesity-restricted anorectic/thermogenic effect, whereas direct CRF receptor activation induces a generalized, non-discriminatory suppression of body weight.

Obesity Body Weight Zucker Rat

Cognitive Enhancement Without Anxiogenesis – CRF (6-33) Dissociates Learning from Emotionality

Intracerebroventricular pretreatment with CRF (6-33) at 25 µg facilitated spatial navigation performance in the Morris water maze, replicating previously reported pro-cognitive effects. Critically, this dose did not increase emotionality as measured in the elevated plus-maze, confirming that the learning/memory improvement is dissociable from the anxiogenic properties characteristic of full-length CRF receptor agonists [1]. The optimal cognitive-enhancing dose of CRF (6-33) (25 µg) is 5-fold higher than the optimal performance-enhancing dose of CRF (1-41) (5 µg), consistent with the indirect mechanism of action and the need for endogenous CRF displacement.

Cognition Spatial Navigation Anxiety

Thermogenesis Increase Without Cardiovascular Activation – CRF (6-33) Elevates Energy Expenditure Selectively

A single i.c.v. infusion of CRF (6-33) increased nonshivering thermogenesis by 25–30% in brown adipose tissue of both lean and obese Zucker rats, as measured by proton conductance [1]. In a separate telemetry study, CRF (6-33) (1.5 nmol) elevated core body temperature but, unlike CRF (1-41) (1 nmol), did not increase heart rate or locomotor activity [2]. These findings demonstrate that CRF (6-33) selectively engages thermogenic pathways while sparing cardiovascular and locomotor activation, a selectivity profile not achievable with direct CRF receptor agonists.

Thermogenesis Brown Adipose Tissue Cardiovascular

Acetate Salt Formulation – Quantified Solubility and Stability for Reproducible In Vivo Dosing

The acetate salt of CRF (6-33) (free base CAS 120066-38-8) provides defined solubility parameters and extended storage stability. As per vendor technical datasheet, the compound is soluble in DMSO at 10 mM (sonication recommended) and can be stored as a powder at -20°C for up to 3 years, or in solvent at -80°C for up to 1 year . These specifications are critical for planning longitudinal in vivo infusion studies and for ensuring consistent bioactivity across experimental cohorts. While comparable data for the TFA salt or free base are not directly available in the same datasheet, the acetate counterion is generally preferred for improved aqueous compatibility and reduced cytotoxicity in cell-based assays .

Solubility Stability Formulation

CRF (6-33) Acetate – Recommended Experimental and Procurement Scenarios Based on Differentiated Evidence


Obesity and Metabolic Disorder Research – Phenotype-Selective Weight Reduction Without Cardiovascular Confounds

CRF (6-33) acetate is the reagent of choice for studies investigating CRF-BP modulation in energy homeostasis. As demonstrated, chronic central infusion reduces body weight gain by ~25% specifically in obese Zucker rats without affecting lean controls, and it increases nonshivering thermogenesis by 25–30% without elevating heart rate or blood pressure [1][2]. This obesity-restricted efficacy and cardiovascular safety profile are not shared by direct CRF receptor agonists such as CRF (1-41), which non-selectively suppress weight and induce tachycardia [1]. Researchers investigating obesity-related CRF-BP pathways should therefore prioritize CRF (6-33) acetate over full-length agonists.

Cognitive Enhancement and Learning/Memory Studies – Anxiogenic-Free Pro-Cognitive Tool

For behavioral neuroscience experiments requiring a clean cognitive readout, CRF (6-33) acetate provides a unique advantage. At the 25 µg i.c.v. dose that facilitates spatial navigation in the Morris water maze, it does not increase anxiety-like behavior in the elevated plus-maze, dissociating learning effects from stress-induced behavioral alterations [3]. This contrasts with CRF (1-41) and other direct agonists, which carry inherent anxiogenic liability that can confound cognitive performance metrics. CRF (6-33) acetate is therefore the preferred ligand for exploring the role of CRF-BP in memory consolidation and spatial learning.

CRF-BP Target Validation and Screening – High-Affinity Displacement Probe

In drug discovery programs targeting the CRF-BP for therapeutic intervention, CRF (6-33) acetate serves as a validated, high-affinity displacement probe. Its Ki of 3.51 nM for human CRF-BP ensures robust and reproducible competitive displacement of endogenous ligands in both in vitro binding assays and ex vivo tissue preparations [4]. The compound's lack of affinity for CRF1 and CRF2 receptors (functionally confirmed by the absence of effect on gastric emptying at doses up to 10 µg) guarantees that any observed biological response is mediated exclusively through CRF-BP engagement [5]. This selectivity profile makes it an essential positive control for CRF-BP inhibitor screening and mechanism-of-action studies.

In Vivo Pharmacological Studies Requiring Cardiovascular Safety and Long-Term Stability

For chronic infusion or repeated dosing paradigms, CRF (6-33) acetate offers critical practical advantages. The acetate salt formulation provides defined DMSO solubility (10 mM) and extended storage stability (3 years at -20°C as powder, 1 year at -80°C in solvent), ensuring consistent bioactivity across longitudinal experiments . Moreover, its in vivo profile—elevating core temperature and motor activity in obese rats without altering heart rate or blood pressure—makes it a safer and less confounded tool for studying CRF-BP function in cardiovascularly sensitive models [2]. Procurement of the acetate salt, rather than the free base or TFA salt, is therefore recommended for studies requiring reliable formulation and extended shelf life.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for CRF (6-33) acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.